2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)5-8(15-16)7-3-1-2-4-14-7/h1-5H,6,13H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGXWKJHJGJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been used widely in medicinal chemistry to construct diverse heterocyclic or fused heterocyclic scaffolds. These compounds have shown a wide range of pharmacological properties.
Mode of Action
It is known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities.
Biological Activity
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activities, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₃N₅
- Molecular Weight : 177.23 g/mol
- CAS Number : 2090851-40-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives, in general, have shown a broad spectrum of activity against several biological agents due to their ability to modulate signaling pathways.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Effects
Research has shown that pyrazole-containing compounds can inhibit inflammatory pathways. Specifically, they may reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. Studies suggest that they can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits NF-kB activation | |
| Antimicrobial | Inhibits growth of bacteria |
Case Study 1: Anticancer Properties
In a clinical study involving a series of pyrazole derivatives, researchers found that one derivative (closely related to this compound) showed a significant reduction in tumor size in animal models. The study highlighted the compound's ability to target specific cancer pathways, leading to cell cycle arrest and apoptosis .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vitro. The results indicated that these compounds could significantly lower levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in activated macrophages, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Complexity : The target compound’s pyrazole-pyridine scaffold is less complex than taselisib’s fused oxazepine-triazole system but shares the pyridine motif. The pyridin-2-yl substitution in the target compound may confer distinct electronic effects compared to taselisib’s pyridine-containing benzo-oxazepine ring .
Functional Group Differences: The acetimidamide group (–C(=NH)NH₂) in the target compound differs from taselisib’s propanamide (–CONH₂), offering enhanced hydrogen-bond donor capacity, which could improve target binding affinity. The amino group at the pyrazole 5-position may enhance solubility compared to taselisib’s lipophilic isopropyl-triazole group.
Comparative Biological Relevance : Taselisib’s propanamide group is critical for PI3K inhibition, suggesting that the target compound’s acetimidamide moiety might target similar pathways but with altered potency or selectivity .
Research Findings and Limitations
- The target compound’s structural similarity suggests possible kinase-targeting activity, though this requires validation .
- Gaps in Evidence: No direct studies on the target compound’s biological activity or physicochemical properties were found in the provided sources. Comparisons are inferred from structural analogs.
- Contradictions : While taselisib’s complexity correlates with high potency, the target compound’s simpler structure might prioritize selectivity over broad-spectrum activity.
Preparation Methods
Synthesis of 5-Aminopyrazole Precursors
5-Aminopyrazoles serve as crucial starting points for the synthesis of the target compound. Several methods have been reported for their preparation:
Condensation of substituted hydrazines with aldehydes and malononitrile : This method involves reacting substituted hydrazines with aromatic aldehydes and malononitrile under various conditions such as aqueous ionic liquids, ethanol-water mixtures, or glycerol-K2CO3 catalysis. These routes are efficient, economical, and environmentally friendly.
Cyclocondensation with enaminones : Acid-catalyzed reaction of enaminones with 5-aminopyrazoles in acetic acid leads to pyrazole derivatives with high regioselectivity. This method can be adapted to introduce pyridin-2-yl substituents by using appropriately substituted enaminones.
Reaction of 5-amino-4-cyanopyrazoles with N,N-dimethylacetamide dimethyl acetal or triethyl orthoformate : This approach facilitates the construction of pyrazolo[3,4-d]pyrimidines and related derivatives, which can be further functionalized to introduce acetimidamide groups.
Amidination to Form the Acetimidamide Group
The acetimidamide moiety is introduced by amidination of the pyrazole nitrogen:
Reaction with acetamidine salts : Treatment of the pyrazole intermediate with acetamidine hydrochloride or related amidine reagents under mild conditions in solvents such as methanol or acetonitrile leads to the formation of the acetimidamide group. This step often proceeds via nucleophilic attack of the pyrazole nitrogen on the amidine carbon.
Use of activating agents and coupling reagents : In some cases, coupling reagents like HATU or bis(pentafluorophenyl) carbonate are used to activate carboxylic acid intermediates, facilitating amidation steps that yield acetimidamide derivatives.
Representative Synthetic Route
A representative synthetic sequence based on literature precedents is outlined below:
Research Findings and Optimization
Reaction conditions : Mild acidic or neutral conditions favor amidination without decomposition of the pyrazole ring. Use of acetonitrile or methanol as solvents improves solubility and reaction rates.
Catalyst and reagent choice : Copper catalysts in Ullmann coupling provide good yields for pyridin-2-yl substitution. Amidination proceeds smoothly with acetamidine salts without additional catalysts.
Purification : Reverse-phase preparative HPLC or silica gel chromatography are effective for isolating the pure compound, especially when side products or isomers are formed.
Yields and purity : Overall yields for the multi-step synthesis range from 40% to 80%, depending on the scale and optimization of each step. Purities of 80–100% are achievable with proper workup and purification.
Summary Table of Key Preparation Methods
Q & A
Q. What are the validated synthetic routes for 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole and pyridine precursors. Key steps include condensation, alkylation, and amidination. Intermediate characterization relies on 1H NMR (to confirm proton environments), 13C NMR (for carbon backbone analysis), IR spectroscopy (to identify functional groups like amines and amidines), and LC-MS for molecular weight confirmation. Elemental analysis ensures purity and stoichiometric integrity. For example, analogous pyrazole derivatives were synthesized and validated using these techniques .
Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Resolves proton and carbon environments, critical for verifying substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl isomers).
- X-ray crystallography : Provides definitive proof of molecular geometry and bond angles. For example, single-crystal X-ray studies of related pyrazole derivatives achieved a data-to-parameter ratio of 21.5 and R factor of 0.032, ensuring high structural accuracy .
- FTIR : Detects functional groups like acetimidamide (C=N and N-H stretches) and pyridine rings.
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- PASS Program : Predicts biological activity spectra by comparing structural motifs to known bioactive compounds. For pyrazole derivatives, PASS has identified potential antimicrobial and enzyme-inhibitory properties .
- Molecular Docking : Evaluates binding affinity to target proteins (e.g., kinases, receptors). Use software like AutoDock Vina to simulate interactions, focusing on hydrogen bonding and hydrophobic contacts with the pyridine and acetimidamide moieties. Docking scores and binding poses guide lead optimization .
Q. How to design experiments to assess structure-activity relationships (SAR) for pyrazole-acetimidamide derivatives?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modifications to the pyridine ring (e.g., 3-pyridinyl vs. 4-pyridinyl) or acetimidamide side chain. Compare bioactivity in assays like enzyme inhibition or receptor binding .
- Pharmacophore Mapping : Identify critical functional groups (e.g., amino group at position 5 of pyrazole) using 3D-QSAR models. For example, replacing methyl groups with cyclopropyl in analogous compounds altered solubility and target affinity .
- Data Analysis : Use IC50/EC50 values from dose-response curves to quantify potency differences. Statistical tools like ANOVA assess significance of structural changes .
Q. What strategies optimize reaction conditions in multi-step synthesis to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amidination steps, while dichloromethane improves selectivity in alkylation .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., p-toluenesulfonic acid for cyclization) accelerate key steps.
- Purification : Gradient elution in HPLC or flash chromatography removes byproducts. For example, reversed-phase HPLC with a C18 column achieved >95% purity for related acetamides .
Critical Considerations
- Contradictions in Evidence : While emphasizes PASS predictions, experimental validation (e.g., enzyme assays) is necessary to confirm computational results.
- Stability : Storage at 4°C in amber vials is recommended for analogs like 2-(3-iodo-5-methyl-1H-pyrazol-1-yl)acetaldehyde to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
